2-Methyl-1-oxido-5-(trifluoromethoxy)pyridin-1-ium
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Overview
Description
2-Methyl-1-oxido-5-(trifluoromethoxy)pyridin-1-ium is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the trifluoromethoxy group imparts unique properties to the compound, making it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxido-5-(trifluoromethoxy)pyridin-1-ium typically involves the introduction of the trifluoromethoxy group into the pyridinium ring. This can be achieved through various synthetic routes, including the use of trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation reagents have made the synthesis of such compounds more accessible .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons has been reported, which could be adapted for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxido-5-(trifluoromethoxy)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of metal-free catalysts.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation and specialized trifluoromethoxylation reagents for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives and substituted pyridinium salts, which can have various applications depending on the functional groups introduced .
Scientific Research Applications
2-Methyl-1-oxido-5-(trifluoromethoxy)pyridin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-1-oxido-5-(trifluoromethoxy)pyridin-1-ium exerts its effects involves the activation of molecular oxygen and the subsequent oxidation of substrates. The electronic effects of the trifluoromethoxy group play a crucial role in enhancing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-alkyl pyridinium salts: These compounds share a similar pyridinium core but differ in the substituents attached to the ring.
Trifluoromethoxylated compounds: Compounds containing the trifluoromethoxy group, which impart similar properties.
Uniqueness
2-Methyl-1-oxido-5-(trifluoromethoxy)pyridin-1-ium is unique due to the combination of the trifluoromethoxy group and the pyridinium ring, which enhances its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C7H6F3NO2 |
---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
2-methyl-1-oxido-5-(trifluoromethoxy)pyridin-1-ium |
InChI |
InChI=1S/C7H6F3NO2/c1-5-2-3-6(4-11(5)12)13-7(8,9)10/h2-4H,1H3 |
InChI Key |
DVZHHRUWGIGRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OC(F)(F)F)[O-] |
Origin of Product |
United States |
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